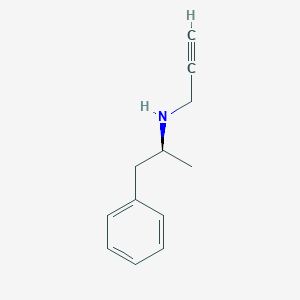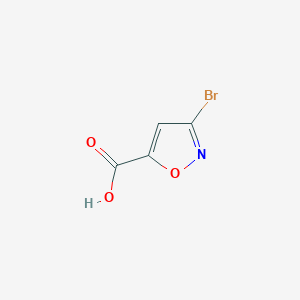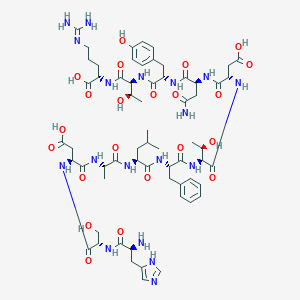
Tilivalline
Descripción general
Descripción
Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) compound. It was first identified in the human gut pathobiont Klebsiella oxytoca, a bacterium associated with antibiotic-associated hemorrhagic colitis . This compound is a nonribosomal enterotoxin and has been linked to the pathogenesis of colitis in animal models . It is also produced by the entomopathogenic bacterium Xenorhabdus eapokensis .
Aplicaciones Científicas De Investigación
Tilivalline has several scientific research applications:
Chemistry: Studying nonribosomal peptide synthesis and enzymatic pathways.
Biology: Understanding the role of bacterial metabolites in gut microbiota and their impact on host health.
Industry: Potential use in developing antibacterial agents and studying bacterial symbiosis.
Mecanismo De Acción
Target of Action
Tilivalline, a nonribosomal enterotoxin, primarily targets the human intestine . It is produced by the bacterium Klebsiella oxytoca, which is part of the intestinal microbiota . The compound has been linked to the pathogenesis of colitis in an animal model of antibiotic-associated hemorrhagic colitis (AAHC) .
Mode of Action
This compound acts by increasing cellular apoptosis . It also weakens the paracellular pathway through the tight junction proteins claudin-5 and -8 . This dual action results in intestinal barrier impairment .
Result of Action
The result of this compound’s action is the pathogenesis of colitis, specifically antibiotic-associated hemorrhagic colitis (AAHC) . This is due to the compound’s ability to increase cellular apoptosis and weaken the paracellular pathway through the tight junction proteins claudin-5 and -8 .
Action Environment
The action of this compound is influenced by the environment of the human intestine, where the producing bacterium Klebsiella oxytoca resides . The presence of this bacterium in the intestinal microbiota and the conditions within the intestine can influence the production and activity of this compound .
Análisis Bioquímico
Biochemical Properties
Tilivalline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The biosynthesis of this compound initially generates tilimycin, a simple pyrrolobenzodiazepine with cytotoxic properties . This compound results from the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by increasing cellular apoptosis . Furthermore, it weakens the paracellular pathway through the tight junction proteins claudin-5 and -8 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by increasing cellular apoptosis and weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of tilivalline involves several enzymatic steps. Initially, 3-hydroxyanthranilic acid is biosynthesized from chorismate through the action of enzymes AroX and 3-dehydroquinate synthase AroB . This intermediate is then converted to 2-amino-2-deoxychorismate by AdsX, followed by further conversion to 3-hydroxyanthranilic acid via phenazine biosynthesis . The activated form, 3-hydroxyanthranilic acid-CoA, binds to this compound-specific nonribosomal peptide synthases NspA/ThdA . L-proline is also activated and binds to NpsB, leading to the formation of this compound through a series of acyl transfer and reductive release reactions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tilivalline undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates during biosynthesis.
Reduction: Reductive release in the final step of biosynthesis.
Substitution: Formation of amide bonds during peptide synthesis.
Common Reagents and Conditions:
Oxidation: Enzymes such as 2,3-dihydro-dihydroxybenzoate dehydrogenase.
Reduction: Utilization of NADPH.
Substitution: Enzymatic acyl transfer reactions.
Major Products: The major product of these reactions is this compound itself, formed through the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .
Comparación Con Compuestos Similares
Tilivalline is unique among pyrrolobenzodiazepines due to its specific biosynthetic pathway and its association with Klebsiella oxytoca . Similar compounds include:
Tilimycin: Another pyrrolobenzodiazepine produced by Klebsiella oxytoca with cytotoxic properties.
Anthramycin: A related compound with similar biosynthetic origins but different biological activities.
This compound’s uniqueness lies in its dual role as an enterotoxin and a research tool for studying bacterial-host interactions and nonribosomal peptide synthesis.
Propiedades
IUPAC Name |
(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZNARCWDDMOPL-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001138 | |
| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80279-24-9 | |
| Record name | Tilivalline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
